REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:5][N:6]=1.[OH-].[Na+].C(O)(=O)CCC(O)=O>Cl.C(OCC)(=O)C.CO>[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][NH2:10])=[CH:5][N:6]=1 |f:1.2|
|
Name
|
product
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=CN1)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 11 g of raw product which
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
CUSTOM
|
Details
|
The recovered product was dried
|
Type
|
CUSTOM
|
Details
|
was crystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC(=CN1)CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |